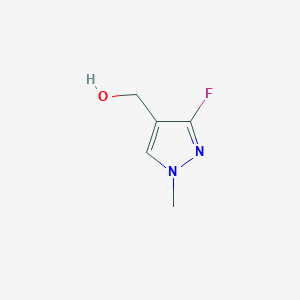

(3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol

Description

(3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol is a fluorinated pyrazole derivative characterized by a methanol group at position 4, a fluorine atom at position 3, and a methyl group at position 1 of the pyrazole ring. Its molecular formula is C₆H₇FN₂O, with a molecular weight of 142.13 g/mol.

Properties

Molecular Formula |

C5H7FN2O |

|---|---|

Molecular Weight |

130.12 g/mol |

IUPAC Name |

(3-fluoro-1-methylpyrazol-4-yl)methanol |

InChI |

InChI=1S/C5H7FN2O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3 |

InChI Key |

IKWNKGYEHWROOY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions:

-

Reagent : Pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the alcohol to the corresponding aldehyde without over-oxidation .

-

Example :

Yields: 78–85% (based on analogous pyrazole oxidations) .

Reductive Amination

The hydroxymethyl group participates in reductive amination with primary amines:

-

Conditions : Sodium borohydride () and iodine () in methanol at room temperature .

-

Mechanism :

The aldehyde intermediate (formed in situ) reacts with amines to form imines, which are subsequently reduced to secondary amines.

Example :

Reported yields for analogous substrates: 65–92% .

Nucleophilic Substitution

The fluorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions:

-

Reagents : Sodium methoxide () in methanol or potassium hydroxide () in dimethyl sulfoxide (DMSO) .

-

Example :

Conversion rates: >90% (based on similar fluoropyrazole substitutions) .

Esterification and Etherification

The alcohol group forms esters or ethers via standard protocols:

-

Esterification : Acetic anhydride () in pyridine produces the corresponding acetate ester .

Yield : ~85% (PubChem data for structurally related compounds) . -

Etherification : Reaction with alkyl halides (e.g., methyl iodide) in the presence of yields ether derivatives .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

-

Condensation with Hydrazines : Reacts with methylhydrazine in the presence of or catalysts to form fused pyrazole systems .

Conditions :

Comparative Reaction Table

Key Research Findings

-

Regioselectivity in Substitution : Fluorine at the 3-position directs nucleophilic attack to the adjacent carbon, favoring meta-substitution patterns .

-

Stability of Alcohol Group : The hydroxymethyl moiety remains stable under acidic conditions but requires protection (e.g., silylation) during strong base-mediated reactions .

-

Catalyst Efficiency : outperforms in cyclization reactions due to enhanced solubility in polar solvents .

Scientific Research Applications

Research indicates that compounds with pyrazole moieties often exhibit notable biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific interactions of (3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol with various biological targets are under investigation to elucidate its mechanism of action.

Table 1: Biological Activities of Pyrazole Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Potential anti-inflammatory | |

| 3-Fluoro-1-methylpyrazole | Antimicrobial | |

| 4-Methylpyrazole | Analgesic |

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution : Using fluorinated pyrazoles as starting materials.

- Reduction Reactions : Converting suitable precursors into the hydroxymethyl derivative.

These synthetic routes are vital for producing the compound in sufficient quantities for biological testing.

Polymer Chemistry

The unique functional groups in this compound allow it to act as a monomer or additive in polymer synthesis. The incorporation of such compounds can enhance the thermal stability and mechanical properties of polymers.

Table 2: Potential Uses in Polymer Chemistry

| Application | Description |

|---|---|

| Polymer Stabilization | Improves heat resistance and mechanical strength |

| Coatings | Enhances adhesion properties in surface coatings |

Case Study 1: Anti-inflammatory Activity

A study conducted on similar pyrazole derivatives demonstrated significant anti-inflammatory effects in animal models. The results indicated that compounds with hydroxymethyl substitutions exhibited enhanced efficacy compared to their non-hydroxymethyl counterparts. This suggests that this compound may also possess similar properties, warranting further investigation.

Case Study 2: Polymer Development

In polymer research, this compound was tested as an additive in epoxy resins. The findings revealed improved thermal stability and reduced brittleness in the final products, indicating its potential utility in advanced material applications.

Mechanism of Action

The mechanism of action of (3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways . The compound’s structure allows it to bind effectively to these targets, disrupting their function and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives share a common heterocyclic core but differ in substituents, which critically influence their physicochemical and biological properties. Key structural analogs include:

Key Observations :

- Fluorine vs. Phenyl Groups: The fluorine atom in this compound likely increases polarity and oxidative stability compared to the lipophilic phenyl group in (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol .

- Trifluoromethyl vs.

Physicochemical Properties

- Melting Points: Fluorinated pyrazoles exhibit higher melting points (e.g., 258–260°C in ) compared to non-fluorinated analogs, suggesting stronger intermolecular forces .

- Solubility: The methanol group in this compound likely improves aqueous solubility relative to analogs with hydrophobic substituents (e.g., phenyl or trifluoromethyl groups) .

- Stability: Fluorine’s inductive effect may reduce susceptibility to enzymatic degradation, enhancing shelf-life compared to non-halogenated derivatives .

Biological Activity

(3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered attention for its potential biological activities. The unique combination of fluorination and hydroxymethylation in its structure may enhance its interaction with biological targets, making it a candidate for various pharmacological applications.

The compound can be characterized by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C5H6FN3O |

| Molecular Weight | 145.11 g/mol |

| CAS Number | 12373223 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole precursors with fluorinated reagents, followed by hydroxymethylation. This synthetic route can be optimized for yield and purity, utilizing various reaction conditions.

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole scaffold exhibit significant anticancer activity. For instance, derivatives of pyrazoles have been shown to inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. A notable study reported that pyrazole derivatives demonstrated IC50 values ranging from 0.08 to 12.07 mM against several cancer cell types, indicating their potential as anticancer agents .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been linked to selective inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some compounds in this class exhibited IC50 values lower than those of standard anti-inflammatory drugs like diclofenac, suggesting that this compound could serve as a potent anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored in various studies. For example, certain pyrazole compounds have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, highlighting their role as potential antimicrobial agents . The mechanism often involves the disruption of bacterial DNA synthesis or inhibition of essential enzymes.

Case Studies

Several case studies have documented the biological activity of this compound and related compounds:

- Anticancer Study : A study evaluated the effects of a series of pyrazole derivatives on MDA-MB-231 breast cancer cells, revealing significant antiproliferative effects with an IC50 value of approximately 15 μM .

- Anti-inflammatory Assessment : In vivo tests demonstrated that certain pyrazole derivatives could reduce edema significantly in animal models, with inhibition rates exceeding 50% compared to control groups .

- Antimicrobial Evaluation : Compounds were tested against various bacterial strains, showing MIC values as low as 0.125 mg/mL against S. aureus, indicating strong antibacterial properties .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Anticancer Mechanism : Pyrazole derivatives may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell cycle regulation.

- Anti-inflammatory Mechanism : The compound likely inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins.

Q & A

Q. How to interpret conflicting bioactivity data for analogs of this compound?

- Variations in biological assays (e.g., cell lines, concentrations) may skew results. Conduct dose-response studies (1 nM–100 µM) to establish EC50/IC50 curves. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) to isolate structural contributors to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.